(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
Description
(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol, commonly known as Puromycin Aminonucleoside (PANS), is a structural analog of the antibiotic puromycin. It retains the aminonucleoside moiety but lacks the tyrosine-linked aminoacyl group, rendering it incapable of inhibiting protein synthesis or inducing apoptosis .
Properties
IUPAC Name |
(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(20)7(13)6(3-19)21-12/h4-7,9,12,19-20H,3,13H2,1-2H3/t6-,7?,9+,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSMHWILUNYBFW-PNBVFFBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purine Base Functionalization
The 6-dimethylaminopurine base is synthesized via sequential amination and alkylation. Starting with hypoxanthine, a dimethylamino group is introduced through nucleophilic substitution using dimethylamine in the presence of a palladium catalyst.
Reaction Conditions :
Sugar Moiety Construction
The oxolanose ring is assembled using a proline-catalyzed enantioselective aldol reaction, a method adapted from modern nucleoside synthesis protocols.
Procedure :
-
Aldol Reaction : Dioxanone reacts with a fluorinated aldehyde under proline catalysis to form the sugar backbone.
-
Reduction : The aldol adduct is reduced using NaBH to yield the diol.
-
Cyclization : Intramolecular displacement of fluoride forms the oxolanose ring.
Key Data :
| Step | Reagent/Catalyst | Temperature | Yield |
|---|---|---|---|
| Aldol Reaction | L-Proline | RT | 85% |
| Reduction | NaBH | 0°C | 92% |
| Cyclization | KCO | 60°C | 75% |
Glycosidic Bond Formation
Coupling the purine base to the sugar employs a Vorbrüggen glycosylation, optimized for stereochemical fidelity.
Conditions :
Optimization of Reaction Conditions
Stereochemical Control
The use of L-proline in the aldol reaction ensures the (2R,3S,5S) configuration by inducing facial selectivity during C–C bond formation. This method avoids reliance on chiral pool starting materials, enhancing synthetic flexibility.
Protecting Group Strategy
-
C3'/C5' Hydroxyls : Protected as an acetonide during sugar synthesis to prevent undesired side reactions.
-
Amino Group : Temporarily masked as a tert-butoxycarbonyl (Boc) group, removed via acidic hydrolysis post-coupling.
Purification and Isolation
Chromatographic Techniques
The crude product is purified using silica gel chromatography with a gradient eluent (hexane:ethyl acetate, 3:1 to 1:2). Final recrystallization from ethanol yields >99% purity.
Analytical Data :
-
H NMR (500 MHz, DO): δ 8.21 (s, 1H, H-8), 6.05 (d, J=6.2 Hz, 1H, H-1'), 4.45–4.30 (m, 3H, H-2', H-3', H-4'), 3.85 (dd, J=12.0, 2.5 Hz, 1H, H-5'a), 3.72 (dd, J=12.0, 4.8 Hz, 1H, H-5'b).
Scaling to Industrial Production
Process-Scale Adaptations
The protocol described in PubMed (2022) demonstrates scalability, achieving 30 g batches with minimal yield drop. Key modifications include:
-
Continuous Flow Reactors : For aldol and reduction steps, improving mixing and heat transfer.
-
Crystallization-Based Purification : Replacing chromatography in later stages to reduce costs.
Challenges and Innovations
Chemical Reactions Analysis
Enzymatic Interactions
The compound exhibits pH-dependent interactions with oxidoreductases, as demonstrated in crystallographic fragment screening studies .
-
Assay Conditions : Tested at 50 µM with 0.5 µM CtFDO (a flavin-dependent oxidase) in Tris-HCl buffer (pH 7.5).
-
Reactivity : Produced luminescent signals in ROS-Glo™ H2O2 assays, indicating hydrogen peroxide generation during enzymatic oxidation .
-
pH Sensitivity : Activity was observed at pH 7.5 but not at pH 6.0, suggesting protonation-state-dependent binding .
| Parameter | Value/Observation |
|---|---|
| Enzyme | CtFDO oxidoreductase |
| Substrate | 50 µM compound |
| Reaction Time | 3–24 hours |
| Signal Range | 10–130% of positive control |
| Key Output | H₂O₂ generation |
Purine Base Modifications
The 6-dimethylamino-purine moiety participates in:
-
Electrophilic Substitution : The dimethylamino group enhances electron density, directing reactions to the C2 and C8 positions of the purine ring.
-
Intercalation : The planar purine system enables non-covalent interactions with DNA/RNA helices, similar to analogs like acyclovir .
Hydroxymethyl Group Reactions
The hydroxymethyl (-CH₂OH) group on the oxolane ring undergoes:
-
Oxidation : Forms a carboxylic acid derivative under strong oxidative conditions.
-
Esterification : Reacts with acyl chlorides or anhydrides to yield esters, enhancing lipophilicity for drug delivery .
Amino-Oxolane Reactivity
The 4-amino group on the oxolane ring facilitates:
-
Condensation Reactions : Forms Schiff bases with aldehydes/ketones.
-
Nucleophilic Substitution : Participates in alkylation or acylation reactions under basic conditions .
Comparative Reactivity with Structural Analogs
The compound’s reactivity diverges from analogs due to stereochemistry and substituent effects :
Synthetic Considerations
Scientific Research Applications
Structural Characteristics
This compound features:
- A purine base linked to a modified ribose sugar.
- Specific stereochemistry at the 2R, 3S, and 5S positions.
- An amino group and a hydroxymethyl group that enhance its biological activity.
The compound exhibits significant biological activity, particularly in the following areas:
-
Antiviral Applications
- Mechanism of Action : The structural similarity to nucleotides allows it to interact with enzymes involved in DNA and RNA synthesis. This interaction can inhibit viral replication, making it a candidate for antiviral drug development against various viral infections that rely on nucleic acid synthesis.
- Case Studies : Research has demonstrated its effectiveness in inhibiting specific viral enzymes. For instance, studies utilizing molecular docking and enzyme assays have shown promising results against viruses like HIV and hepatitis C.
-
Enzyme Inhibition
- The compound has been evaluated for its ability to bind to enzymes involved in nucleotide metabolism. Techniques such as molecular docking and isothermal titration calorimetry have been employed to elucidate these interactions.
- Potential Targets : Enzymes such as adenosine deaminase and ribonucleotide reductase are potential targets for this compound, which may lead to new therapeutic strategies in cancer treatment and metabolic disorders.
Pharmacological Properties
The hydroxymethyl group in the structure may enhance solubility and bioavailability, crucial factors for pharmacological efficacy. This property is particularly beneficial in designing formulations for oral administration.
Mechanism of Action
The mechanism of action of (2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Nucleic acids: Intercalation into DNA or RNA to disrupt replication or transcription processes.
Comparison with Similar Compounds
Research Findings and Implications
- PANS vs. Antivirals: Unlike didanosine, PANS lacks antiviral activity but shares structural motifs that influence renal cell adhesion .
- Sugar Modifications: Deoxyribose (N6-Methyl-2'-deoxyadenosine) vs. oxolane (PANS) alters DNA/RNA incorporation vs. extracellular matrix effects .
- Substituent Effects: Dimethylamino groups enhance membrane permeability compared to natural nucleosides .
Biological Activity
The compound (2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol , also known as 2'-amino-2'-deoxy-N,N-dimethyladenosine, is a purine derivative with significant biological activity. Its structural characteristics include a purine base linked to a modified ribose sugar, which contributes to its biochemical interactions and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 294.31 g/mol. The stereochemistry at the 2R, 3S, and 5S positions indicates the presence of chiral centers that influence its biological interactions.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : It acts as an inhibitor in various enzyme-catalyzed reactions, particularly those involved in nucleotide metabolism.
- Substrate Activity : It can also function as a substrate for enzymes that catalyze nucleoside modifications.
Interaction Studies
Research has demonstrated that (2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol can bind to specific enzymes related to nucleotide synthesis. Techniques employed in these studies include:
- Molecular Docking : Used to predict the binding affinity and orientation of the compound within enzyme active sites.
- Isothermal Titration Calorimetry (ITC) : This method quantifies the thermodynamics of binding interactions.
- Surface Plasmon Resonance (SPR) : Employed to measure the real-time interaction between the compound and target biomolecules.
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
- Inhibition of Nucleotide Synthesis : A study demonstrated that high concentrations of the compound (50 μM) resulted in approximately 50% inhibition of nucleotide synthesis pathways in bacterial models. This was attributed to downregulation of key enzymes involved in these pathways .
- Antiviral Properties : Similar compounds have shown antiviral activity against herpes viruses. While specific data on this compound's antiviral efficacy is limited, its structural similarities to known antiviral agents suggest potential effectiveness .
- Cytotoxicity Studies : In vitro assays indicated low cytotoxicity levels at concentrations below 50 μM, making it a candidate for further therapeutic exploration without significant adverse effects on cell viability .
Comparative Analysis
To better understand its unique properties compared to other purine derivatives, a comparative analysis is provided below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Acyclovir | Purine derivative | Antiviral activity against herpes viruses |
| Ribavirin | Nucleoside analog | Broad-spectrum antiviral activity |
| Azathioprine | Purine analog | Immunosuppressive properties |
| (2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol | Modified ribose with amino and hydroxymethyl groups | Potential enzyme inhibitor with low cytotoxicity |
Q & A
Basic Research Questions
What are the recommended synthetic routes and purification strategies for (2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol?
The synthesis typically involves stereoselective glycosylation between a protected purine derivative and a functionalized sugar moiety. Key steps include:
- Protection of reactive groups : Use tert-butyldimethylsilyl (TBS) or benzoyl groups to protect hydroxyl and amino groups during coupling reactions .
- Stereochemical control : Employ chiral auxiliaries or enzymatic catalysis to ensure the correct (2R,3S,5S) configuration .
- Purification : Utilize reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to isolate high-purity product (>95%) .
How can the structural integrity and stereochemistry of this compound be validated?
A combination of analytical techniques is essential:
- NMR spectroscopy : Assign stereochemistry using H-H COSY, C DEPT, and NOESY experiments to confirm spatial relationships between protons (e.g., hydroxymethyl group orientation) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., observed m/z vs. calculated for CHNO) .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtained; similar purine derivatives have been validated this way .
What preliminary biological assays are suitable for evaluating its activity?
Initial screening should focus on target engagement and cytotoxicity:
- Purinergic receptor binding : Use competitive radioligand assays (e.g., H-labeled agonists for P2Y receptors) to assess affinity, referencing structural analogs in .
- Enzyme inhibition : Test against adenosine deaminase or kinases using fluorogenic substrates .
- Cytotoxicity profiling : Employ MTT assays in cell lines (e.g., HeLa or HEK293) to establish IC values .
Advanced Research Questions
How can stereochemical byproducts be minimized during synthesis?
- Kinetic vs. thermodynamic control : Optimize reaction temperature and solvent polarity to favor the desired diastereomer. For example, low-temperature conditions (-20°C) in anhydrous DMF improve selectivity .
- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers post-synthesis .
How should contradictory data in receptor binding assays be resolved?
- Orthogonal validation : Cross-verify results using surface plasmon resonance (SPR) for real-time binding kinetics and isothermal titration calorimetry (ITC) to measure thermodynamic parameters .
- Metabolite analysis : Check for compound degradation via LC-MS; dimethylamino groups may undergo demethylation under assay conditions, altering activity .
- Species-specific receptors : Test across homologs (e.g., human vs. murine P2Y12) to identify interspecies variability .
What advanced techniques elucidate structure-activity relationships (SAR) for this compound?
- Paramagnetic NMR : Incorporate spin labels to study conformational dynamics in solution .
- Molecular dynamics simulations : Use force fields (e.g., AMBER) to model interactions with purinergic receptors, guided by X-ray data from related structures .
- Synchrotron radiation CD : Circular dichroism with synchrotron light reveals electronic transitions correlated with stereochemical perturbations .
Methodological Notes
- Safety : Follow protocols in and for handling hygroscopic or reactive intermediates (e.g., use inert atmosphere for moisture-sensitive steps) .
- Data reproducibility : Adopt QbD (Quality by Design) principles, documenting critical parameters like reaction pH, solvent purity, and storage conditions (-20°C under argon) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
